molecular formula C9H16O6 B013474 Allyl alpha-D-galactopyranoside CAS No. 48149-72-0

Allyl alpha-D-galactopyranoside

Cat. No. B013474
CAS RN: 48149-72-0
M. Wt: 220.22 g/mol
InChI Key: XJNKZTHFPGIJNS-NXRLNHOXSA-N
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Description

Allyl alpha-D-galactopyranoside, also known as α-D-Galactose Monoallyl Ether or 2-Propen-1-yl α-D-Galactopyranoside, is a useful synthetic intermediate for oligosaccharide synthesis . It has a molecular weight of 220.22 and a molecular formula of C9H16O6 .

Scientific Research Applications

Drug Delivery Systems

Allyl alpha-D-galactopyranoside has been used in the development of high-loading-capacity pH-sensitive glycol hydrogels . These hydrogels were developed as effective vehicles for oral drug delivery . The hydrogels were obtained through the free-radical polymerization of methacrylic acid and allyl alpha-D-galactopyranoside . The hydrogels showed potential for use as drug delivery systems, with their swelling and drug release profiles depending on the methacrylic acid content and the crosslinker type and content .

Colon-Specific Drug Delivery

The hydrogels developed using Allyl alpha-D-galactopyranoside have been studied for their potential in colon-specific drug delivery . The hydrogels were able to prevent the release of the drug in the upper part of the GIT, requiring a triggering mechanism that causes sudden drug release upon reaching the colon .

Development of Environmentally Friendly Surfactants

Alkyl galactosides, which can be prepared using D-galactose and alcohols with different chain lengths, have been studied for their potential as environmentally friendly surfactants . These surfactants have excellent properties such as high surface activity, excellent biodegradability, and antimicrobial activity .

Formulation of Conventional and Advanced Drug Delivery Systems

Alkyl galactosides can be used to formulate conventional and advanced drug delivery systems . They can be used as a substitute for conventional surfactants due to their peculiar physicochemical behavior including insensitivity to variations in temperature and salinity .

Use in Food Applications

Alkyl galactosides have a wide application field, not only as surfactants for detergents and emulsifiers, but also in food applications .

Use as Drug Carriers

Alkyl galactosides possess potential benefits in pharmaceutical development, and can be used as drug carriers .

Mechanism of Action

Target of Action

Allyl alpha-D-galactopyranoside is a synthetic intermediate used in oligosaccharide synthesis . .

Biochemical Pathways

Allyl alpha-D-galactopyranoside is involved in the synthesis of oligosaccharides . Oligosaccharides play various roles in biological systems, including cell-cell recognition and interaction, modulation of protein function, and host-microbe interaction.

Pharmacokinetics

Its solubility and lipophilicity, which can impact bioavailability, have been reported . It has a high GI absorption and is a P-gp substrate .

Action Environment

The action, efficacy, and stability of Allyl alpha-D-galactopyranoside can be influenced by various environmental factors. For instance, it should be stored at temperatures below -10°C . .

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNKZTHFPGIJNS-NXRLNHOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ally a-D-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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